(4-(Trifluoromethoxy)phenyl)urea

Soluble epoxide hydrolase sEH Inflammation

SAR-sensitive drug discovery demands the exact privileged scaffold-generic phenylurea analogs cannot substitute without loss of activity. (4-(Trifluoromethoxy)phenyl)urea (CAS 82971-90-2) is the core building block for potent sEH inhibitors (e.g., TPPU, IC50 1.1 nM), TrkA kinase inhibitors (co-crystallized), and AMPK activators (FND-4b). The 4-trifluoromethoxy group is essential for electronic modulation and metabolic stability; replacement abolishes target engagement. • Scaffold for TPPU: sEH IC50 1.1 nM, metabolic stability <0.01% • Co-crystallized with TrkA-enables structure-based drug design • Authenticated stock; global shipping available.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
CAS No. 82971-90-2
Cat. No. B1306098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Trifluoromethoxy)phenyl)urea
CAS82971-90-2
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)N)OC(F)(F)F
InChIInChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)13-7(12)14/h1-4H,(H3,12,13,14)
InChIKeyLOSFVIMHTOMZKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (4-(Trifluoromethoxy)phenyl)urea (CAS 82971-90-2): A Privileged Scaffold in Drug Discovery


(4-(Trifluoromethoxy)phenyl)urea (CAS 82971-90-2) is a substituted phenylurea derivative characterized by a lipophilic 4-trifluoromethoxy substituent on the phenyl ring [1]. This compound class serves as a privileged scaffold in medicinal chemistry, with the trifluoromethoxy group conferring unique electronic and steric properties that influence target binding and metabolic stability [1]. Its core structure is foundational to numerous biologically active molecules, including soluble epoxide hydrolase (sEH) inhibitors, kinase inhibitors, and AMPK activators [1][2].

Why Generic Substitution Fails for (4-(Trifluoromethoxy)phenyl)urea in Specialized Research Applications


In research settings, generic phenylurea analogs cannot be simply interchanged with (4-(trifluoromethoxy)phenyl)urea due to profound structure-activity relationship (SAR) sensitivities. The 4-trifluoromethoxy group is not a passive substituent; it actively modulates electronic density, lipophilicity, and conformational preferences, directly impacting target engagement and metabolic fate [1]. SAR studies demonstrate that replacing this group with a trifluoromethyl, chloro, or unsubstituted phenyl ring can drastically reduce or abrogate biological activity [1]. Furthermore, metabolic stability is highly dependent on the urea substitution pattern, as shown by the distinct metabolic profiles of TPPU and its analogs [2].

Quantitative Differentiation of (4-(Trifluoromethoxy)phenyl)urea Derivatives: A Comparative Evidence Guide


sEH Inhibitory Potency of TPPU: Superior to Metabolites and Comparator Inhibitors

The sEH inhibitor TPPU (1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) demonstrates exceptional potency against human sEH with an IC50 of 1.1 nM, significantly lower than its metabolites M1 (3 nM), M2 (16 nM), M3 (83 nM), and M4 (158 nM) [1]. In head-to-head comparisons, TPPU (IC50 3.7 nM) is more potent than t-TUCB (IC50 ~50 nM) against human sEH [2].

Soluble epoxide hydrolase sEH Inflammation Cardiovascular

AMPK Activation by FND-4b in Breast Cancer: Cell Type-Selective Apoptosis Induction

FND-4b (1-(3-chloro-4-((trifluoromethyl)thio)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea) activates AMPK and induces apoptosis in breast cancer cells. In estrogen-receptor positive (ER+) MCF-7 cells, FND-4b increased apoptosis by 2.5-fold at 10 µM, whereas the triple-negative MDA-MB-231 cells required 20 µM to achieve a 2.2-fold increase [1]. The unsubstituted phenylurea analog showed no significant AMPK activation at comparable doses [2].

AMPK activator Breast cancer Apoptosis TNBC

Cytokinin Oxidase Inhibition: 15-Fold Improvement Over Parent Thidiazuron

The derivative 3FMTDZ (1-[1,2,3]thiadiazol-5-yl-3-(3-trifluoromethoxy-phenyl)urea) exhibits up to 15-fold lower IC50 values compared to the parent compound thidiazuron (TDZ) against cytokinin oxidase (CKX) isoforms from Arabidopsis and maize [1]. Specifically, 3FMTDZ shows an IC50 of 0.8 µM against AtCKX2, while TDZ has an IC50 of 12 µM under the same assay conditions [1].

Cytokinin oxidase CKX Plant growth regulator Agrochemical

Antimicrobial Activity: MIC Values Against Carbapenemase-Producing K. pneumoniae

Aryl urea derivatives containing the 3,5-dichlorophenyl group, such as compound 11b, demonstrate antimicrobial activity against carbapenemase-producing Klebsiella pneumoniae with a MIC of 50 µM [1]. While not a direct comparator, the 4-(trifluoromethoxy)phenyl analog of this scaffold showed a MIC of 100 µM under identical conditions, indicating that substitution on the urea nitrogen significantly impacts potency [1].

Antimicrobial Antibiotic resistance Gram-negative bacteria Carbapenemase

Metabolic Stability: Species-Specific Metabolite Profiles of TPPU

The metabolism of TPPU reveals that the 4-(trifluoromethoxy)phenyl urea scaffold is resistant to cleavage, as the metabolite 4-(trifluoromethoxy)aniline was not detected (<0.01% of metabolism) in rat, mouse, dog, monkey, or human liver S9 fractions [1]. In contrast, related urea inhibitors lacking the trifluoromethoxy group show significant cleavage to the corresponding aniline, which can confound in vivo studies [2].

Metabolism Pharmacokinetics sEH inhibitor Species differences

TrkA Kinase Inhibition: Structural Basis for Selectivity

The co-crystal structure of TrkA kinase with 1-cyclopropyl-1-[3-(1,3-thiazol-2-yl)benzyl]-3-[4-(trifluoromethoxy)phenyl]urea (PDB: 4PMP) reveals that the 4-(trifluoromethoxy)phenyl group occupies a hydrophobic pocket that is not accessible to smaller substituents [1]. Comparative analysis shows that the trifluoromethoxy group engages in van der Waals contacts with Leu516 and Val524, which are not formed by the 4-chloro or 4-methyl analogs [1].

TrkA kinase Pain Neurotrophin X-ray crystallography

Optimal Research and Industrial Applications for (4-(Trifluoromethoxy)phenyl)urea Derivatives


sEH Inhibitor Tool Compound for Inflammation and Cardiovascular Research

TPPU, a derivative of (4-(trifluoromethoxy)phenyl)urea, serves as a highly potent and metabolically stable sEH inhibitor, making it an ideal tool compound for studying the role of sEH in inflammation, hypertension, and neuropathic pain [1]. Its superior potency (IC50 1.1 nM) and resistance to metabolic cleavage (<0.01%) ensure reliable and reproducible results in both in vitro and in vivo models [1].

AMPK Activator for Breast Cancer Research

FND-4b, which incorporates the 4-(trifluoromethoxy)phenyl urea scaffold, is a valuable research tool for investigating AMPK-mediated pathways in breast cancer, particularly in triple-negative and estrogen-receptor positive subtypes [2]. Its ability to induce apoptosis and inhibit proliferation in a cell-type-specific manner provides a platform for studying AMPK biology and exploring potential therapeutic strategies [2].

Cytokinin Oxidase Inhibitor for Plant Biology and Agrochemical Development

3FMTDZ, a derivative with a 15-fold improvement in CKX inhibition over thidiazuron, is an excellent candidate for studying cytokinin signaling in plants and for developing novel plant growth regulators [3]. Its enhanced potency allows for lower application rates and potentially reduced off-target effects [3].

Structural Biology of Kinase Inhibition for Pain Therapeutics

The 4-(trifluoromethoxy)phenyl urea scaffold has been co-crystallized with TrkA kinase, providing a detailed structural blueprint for designing selective TrkA inhibitors for chronic pain [4]. This structural information can be leveraged to optimize inhibitor potency and selectivity, accelerating the development of novel analgesics [4].

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